molecular formula C9H13Cl2NO2 B6256520 1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 2504202-01-9

1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B6256520
CAS No.: 2504202-01-9
M. Wt: 238.1
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Description

1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO2·HCl It is a hydrochloride salt of a substituted methanamine, characterized by the presence of chloro and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of the aldehyde with an amine (such as methylamine) in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3,4-dimethoxyphenylmethanamine.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

  • 1-(3,4-dimethoxyphenyl)methanamine hydrochloride
  • 1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride
  • 1-(2-chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride

Comparison: 1-(2-chloro-3,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates a distinct electronic environment, influencing its interactions in various chemical and biological contexts.

Properties

CAS No.

2504202-01-9

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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